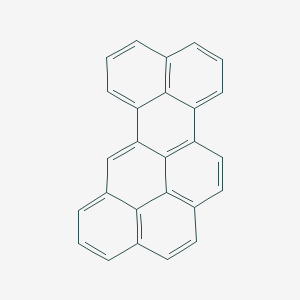

Naphtho(8,1,2-bcd)perylene

説明

Naphtho(8,1,2-bcd)perylene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C26H14 . It is a benzenoid PAH, which means it has a structure based on fused benzene rings .

Synthesis Analysis

Naphtho(8,1,2-bcd)perylene has been identified as a product of supercritical toluene pyrolysis . This process involves the breakdown of toluene under conditions of high pressure and temperature. The reaction mechanism through which Naphtho(8,1,2-bcd)perylene is formed in this environment is consistent with reaction pathways of other large PAH found in this product mixture .

Molecular Structure Analysis

The molecular structure of Naphtho(8,1,2-bcd)perylene consists of fused aromatic rings, forming a complex, cyclic structure . The exact 3D structure can be viewed using specific software .

Chemical Reactions Analysis

The formation of Naphtho(8,1,2-bcd)perylene involves complex chemical reactions, particularly during the process of supercritical toluene pyrolysis . The reaction mechanism is consistent with those of other large PAHs .

Physical And Chemical Properties Analysis

Naphtho(8,1,2-bcd)perylene has a molecular weight of 326.4 g/mol . It is a benzenoid PAH, which means it has a structure based on fused benzene rings . Other physical and chemical properties such as density, boiling point, and vapor pressure can be predicted using specific computational models .

科学的研究の応用

Identification as a Product of Fuel Pyrolysis : Naphtho(8,1,2-bcd)perylene has been identified as a product of supercritical toluene pyrolysis, suggesting its formation in pyrogenic processes like fuel combustion. This PAH's mass spectral data confirm it as a C(28)H(14) product component, and its characteristics as a benzenoid PAH have been deduced from annellation theory (McClaine, Zhang, & Wornat, 2006).

Detection in Environmental Samples : Naphtho(8,1,2-bcd)perylene, along with other complex PAHs, has been detected in environmental samples like coal and petrol coke. This detection is significant for understanding the environmental impact of pyrogenic processes and the distribution of PAHs in different samples (Thiäner et al., 2019).

Applications in Organic Semiconductors : It has been found that derivatives of Naphtho(8,1,2-bcd)perylene can be used in organic semiconductors. The modification of its structure through Diels–Alder addition has led to new derivatives that behave as n-type organic semiconductors (Shan et al., 2013).

PAH Characterization in Coal Tar : The methodology combining liquid chromatography and mass spectrometry has enabled the characterization of Naphtho(8,1,2-bcd)perylene in complex mixtures of PAHs from coal tar. This is important for understanding the composition of such mixtures and their potential environmental and health impacts (Oña-Ruales, Ruiz-Morales, & Wise, 2016).

Optoelectronic Applications : Research into the fluorescence properties of Naphtho(8,1,2-bcd)perylene and other coronene derivatives suggests potential applications in optoelectronics. The emission intensity ratios of these compounds have been studied to understand their behavior in different solvent polarities (Waris et al., 1989).

Photovoltaic Applications : Naphtho(8,1,2-bcd)perylene and its derivatives have been investigated for their potential in photovoltaic applications. Studies include the synthesis of new perylene diimide molecules and exploring their use as acceptor components in bulk heterojunction solar cells (Kozma et al., 2013).

Nonlinear Optical Studies : The ultrafast nonlinear optical properties of Naphtho(8,1,2-bcd)perylene have been studied, revealing a strong three-photon absorption coefficient. This suggests potential applications in areas requiring nonlinear optical materials (Nayak et al., 2022).

将来の方向性

特性

IUPAC Name |

heptacyclo[15.7.1.12,6.03,16.04,13.05,10.021,25]hexacosa-1(24),2(26),3(16),4(13),5(10),6,8,11,14,17,19,21(25),22-tridecaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H14/c1-4-16-10-11-17-12-13-21-19-8-2-5-15-6-3-9-20(24(15)19)22-14-18(7-1)23(16)25(17)26(21)22/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLQQSCPDTAIJEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=C4C5=CC=CC6=C5C(=CC=C6)C7=C4C3=C(C=C2)C=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80172138 | |

| Record name | Naphtho(8,1,2-bcd)perylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Naphtho(8,1,2-bcd)perylene | |

CAS RN |

188-89-6 | |

| Record name | Naphtho(8,1,2-bcd)perylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000188896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphtho(8,1,2-bcd)perylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Pyrimidin-2-yl)-1H-benzo[d]imidazole](/img/structure/B91641.png)